N,N-dimethylmethanamine;oxolane
Description
N,N-Dimethylmethanamine (Trimethylamine): N,N-Dimethylmethanamine, commonly known as trimethylamine (TMA), is a tertiary amine with the molecular formula C₃H₉N (molecular weight: 59.11 g/mol). It is a volatile, colorless liquid with a pungent odor, widely used in organic synthesis, pharmaceuticals, and industrial applications. Key roles include its use as a precursor for quaternary ammonium compounds, ligands in catalytic systems (e.g., palladium/copper cross-coupling reactions) , and fluorophores in computational sensor studies . Safety assessments classify it as a Tier 1 chemical under the Klimisch system, requiring hazard evaluation due to its use in hydraulic fracturing fluids .
Oxolane (Tetrahydrofuran, THF): Oxolane, or tetrahydrofuran (C₄H₈O, molecular weight: 72.11 g/mol), is a cyclic ether with high polarity and solvency. It serves as a versatile solvent and building block in organic synthesis. Recent studies highlight its derivatives, such as muscarine-like ammonium salts, which exhibit antifungal and antibacterial activity. However, synthetic challenges arise in selective functionalization, as seen in failed O-tosylation attempts yielding mixtures of mono- and ditosyl derivatives .
Properties
IUPAC Name |
N,N-dimethylmethanamine;oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C3H9N/c1-2-4-5-3-1;1-4(2)3/h1-4H2;1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNGTCNFHAVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
N,N-Dimethylmethanamine: The mechanism of action of N,N-dimethylmethanamine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.
Oxolane (Tetrahydrofuran): Oxolane acts as a solvent by solvating various chemical species through its ether oxygen atom. Its ability to dissolve a wide range of compounds makes it a versatile solvent in chemical reactions and industrial processes.
N,N-Dimethylmethanamine:
Similar compounds include other tertiary amines such as triethylamine and N-methylmorpholine.
N,N-Dimethylmethanamine is unique in its ability to form quaternary ammonium salts through nucleophilic substitution reactions.
Oxolane (Tetrahydrofuran):
Similar compounds include other cyclic ethers such as dioxane and tetrahydropyran.
Oxolane is unique in its ability to dissolve both polar and nonpolar compounds, making it a highly versatile solvent.
Comparison with Similar Compounds
Structural and Functional Comparisons
Trimethylamine derivatives are tailored for specific applications by modifying substituents. For example:
- (Anthracen-9-yl)-N,N-dimethylmethanamine : Used in fluorescence sensors, this derivative has a HOMO-LUMO gap of 5.23 eV (calculated using the 6-311+G(d,p) basis set), critical for excitation energy and sensor selectivity .
- N,N-Dimethyl-2-methoxyethylamine: Incorporates a methoxy group (C₅H₁₃NO, 103.16 g/mol), enhancing solubility for use in chemical synthesis .
- Boronated N,N-dimethylmethanamine derivatives : Exhibit hypolipidemic and anti-inflammatory activity in preclinical studies, achieved through boron-carbonyl modifications .
Key Data Table
Oxolane and Cyclic Ether Derivatives
Functional and Reactivity Comparisons
- Muscarine-like Oxolane Derivatives: Synthesized from 2-deoxy-D-ribose, these compounds (e.g., C₈H₁₇NO₃, 175.23 g/mol) mimic muscarine’s structure and show antifungal activity. However, selective O-tosylation remains problematic, leading to mixed products .
- Tetrahydrofuran (THF) : Compared to oxirane (ethylene oxide), THF’s ring strain is lower, making it less reactive in polymerization but ideal as a solvent.
Key Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
